molecular formula C11H12Cl2N2O2S2 B2790654 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole CAS No. 868219-05-0

2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole

Cat. No.: B2790654
CAS No.: 868219-05-0
M. Wt: 339.25
InChI Key: CDXTZKKZYWZGQM-UHFFFAOYSA-N
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Description

2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole is a synthetic compound belonging to the imidazole family Imidazoles are a class of heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild reaction conditions.

    Introduction of Substituents: The 2,4-dichlorophenyl and methanesulfonyl groups are introduced through substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O2S2/c1-19(16,17)15-5-4-14-11(15)18-7-8-2-3-9(12)6-10(8)13/h2-3,6H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXTZKKZYWZGQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN=C1SCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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